(2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol
Description
This compound (CAS 142217-78-5) is a complex purine derivative with a molecular formula of C₅₂H₄₉N₅O₅ and a molecular weight of 808.99 g/mol . It features a cyclopentanol core substituted with multiple benzyloxy groups, a purine moiety, and a bulky (4-methoxyphenyl)diphenylmethylamino group. Its stereochemistry (2R,3S,5S) is critical for its biological interactions. The compound is typically synthesized via multistep organic reactions involving protective group strategies, as suggested by its structural complexity . Key physicochemical properties include:
Properties
Molecular Formula |
C52H49N5O5 |
|---|---|
Molecular Weight |
824.0 g/mol |
IUPAC Name |
5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C52H49N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46,48,58H,31-35H2,1H3,(H,54,55,56) |
InChI Key |
ZLWZEFPIJWNPCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis and Synthetic Strategy
The target compound features a cyclopentanol backbone with three benzyloxy-protected hydroxyl groups, a purine ring substituted at the 2- and 6-positions, and a diphenylmethylamino group attached to a 4-methoxyphenyl moiety. Synthesis requires sequential protection/deprotection of hydroxyl groups, selective functionalization of the purine ring, and stereoselective assembly of the cyclopentanol core. Key challenges include maintaining stereochemical integrity and achieving high regioselectivity during substitutions.
Key Synthetic Routes
Cyclopentanol Core Synthesis
The cyclopentanol backbone is synthesized via stereoselective methods, often involving asymmetric reductions or chiral auxiliaries. For example:
- Olefination of α-hydroxy ketones to form exomethylene intermediates, followed by Mitsunobu reactions with purine derivatives.
- Protection of hydroxyl groups as benzyl ethers using benzyl bromide or benzyloxy chlorides under basic conditions (e.g., NaH, DMF).
Table 1: Representative Cyclopentanol Core Modifications
Purine Ring Functionalization
The purine ring undergoes N9 substitution and C6 benzyloxylation :
- N9 Substitution :
- C6 Benzyloxylation :
Table 2: Purine Ring Functionalization Methods
Diphenylmethylamino Group Introduction
The 2-amino group of the purine is substituted with a diphenylmethylamino moiety:
- Reductive amination :
- Cross-coupling :
Table 3: Diphenylmethylamino Group Installation
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, RT | 60–65 | |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | 50–55 |
Stereochemical Control
The (2R,3S,5S) configuration is achieved through:
Deprotection and Final Assembly
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy and benzyloxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
This compound is structurally related to various biologically active molecules, making it a candidate for further research in medicinal chemistry. Its design incorporates features that may enhance biological activity, such as:
- Purin Derivatives : The inclusion of a purine moiety suggests potential interactions with biological targets like enzymes and receptors involved in various diseases, including cancer and viral infections.
- Benzyloxy Groups : These groups may improve the lipophilicity of the compound, enhancing its ability to cross cellular membranes and increasing its bioavailability.
Potential Therapeutic Uses
Research indicates that compounds with similar structures have been investigated for their efficacy against several conditions:
- Antiviral Activity : Analogous compounds have shown promise as antiviral agents, particularly against hepatitis B virus (HBV). The structural similarity to entecavir, a known antiviral drug, suggests that this compound could exhibit similar properties .
- Anticancer Properties : Studies on related compounds have indicated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. Further exploration of this compound could reveal similar activities .
Case Studies
Several studies have highlighted the therapeutic potential of structurally related compounds:
- Entecavir Research : Entecavir is a nucleoside analogue used in the treatment of HBV. The compound could serve as an intermediate or derivative in the synthesis of new antiviral agents targeting HBV .
- Cyclopentanol Derivatives : Research into cyclopentanol derivatives has shown that they can act as effective inhibitors of specific enzymes involved in cancer progression. This suggests that the cyclopentanol framework in this compound may be crucial for its biological activity .
Synthesis and Formulation
The synthesis of (2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol involves multiple steps that can be optimized for yield and purity:
| Step | Description |
|---|---|
| 1 | Synthesis of benzyloxy-substituted cyclopentanol backbone |
| 2 | Introduction of purine moiety via nucleophilic substitution |
| 3 | Functionalization at the 6-position with diphenylmethyl amine |
| 4 | Purification through recrystallization or chromatography |
Mechanism of Action
The mechanism of action of (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s structural analogs share its cyclopentanol or purine backbone but differ in substituents, stereochemistry, or protective groups. Below is a detailed comparison:
Functional and Pharmacokinetic Comparisons
- Hydrophobicity : The target compound’s LogP is estimated to exceed 10 (based on analog data ), making it more lipophilic than 701278-05-9 (LogP ~8.5) but less than 142217-80-9 (LogP 10.81).
- Stereochemical Impact : The (2R,3S,5S) configuration in the target compound likely enhances binding to chiral enzyme pockets compared to analogs with inverted stereocenters (e.g., 142217-80-9) .
- Synthetic Complexity: The target compound requires more protective group steps than 701278-05-9 due to its multiple benzyl ethers and bulky amino group .
Similarity Metrics
- Tanimoto Coefficient : The target compound shares ~63–65% structural similarity with 142217-80-9 and 172015-79-1 based on fingerprint analysis .
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests analogs with benzyloxy groups cluster together, indicating shared mechanisms like kinase inhibition .
Notes
Pharmacological Data Gap: Limited in vitro or in vivo data exist for the target compound. Further studies on HDAC or kinase inhibition are warranted .
Synthetic Challenges : The compound’s multiple benzyl ethers necessitate rigorous purification to avoid side products .
Toxicity : Benzyloxy groups may confer metabolic instability, as seen in related compounds .
Computational Modeling : Molecular dynamics simulations could elucidate interactions with targets like purine receptors or epigenetic enzymes .
Biological Activity
The compound (2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol , commonly referred to as a nucleoside analog, has garnered attention in pharmaceutical research due to its potential antiviral properties. Its complex structure, which includes multiple benzyloxy groups and a purine moiety, suggests that it may interact with biological systems in unique ways.
- Molecular Formula : C52H47N5O5
- Molecular Weight : 821.96 g/mol
- CAS Number : 142217-79-6
Research indicates that compounds similar to this nucleoside analog can exhibit antiviral activity by mimicking the natural substrates of viral polymerases. The purine base is crucial for this interaction, allowing the compound to be incorporated into viral DNA or RNA, thereby inhibiting viral replication. The presence of benzyloxy groups may enhance the lipophilicity of the compound, potentially improving its cellular uptake and bioavailability.
Antiviral Properties
- Inhibition of Viral Replication : Studies have shown that nucleoside analogs can effectively inhibit the replication of various viruses, including those responsible for hepatitis and HIV. The mechanism typically involves competitive inhibition of viral polymerases.
- Selectivity Index : The selectivity index (SI) is a critical parameter in evaluating the safety and efficacy of antiviral agents. Preliminary data suggest that this compound exhibits a favorable SI, indicating its potential as a therapeutic agent with minimal cytotoxicity.
Case Studies
- Hepatitis B Virus (HBV) : A study demonstrated that related compounds showed significant antiviral activity against HBV in vitro. The mechanism involved the inhibition of HBV polymerase, leading to reduced viral load in treated cells.
- HIV : Another research effort focused on the compound's ability to inhibit HIV replication in cultured cells. Results indicated a dose-dependent reduction in viral titers, supporting its role as a potential candidate for further development.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C52H47N5O5 |
| Molecular Weight | 821.96 g/mol |
| CAS Number | 142217-79-6 |
| Antiviral Activity | Yes |
| Selectivity Index | Favorable (exact value TBD) |
| Primary Target | Viral polymerases |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of nucleoside analogs. For instance:
- Hydroxymethyl Substituents : These modifications have been shown to improve binding affinity to viral targets.
- Benzyloxy Groups : The addition of benzyloxy groups may increase solubility and stability in biological environments, thus enhancing overall efficacy.
Q & A
Basic Question: What are the key synthetic routes for synthesizing this cyclopentanol derivative, and how are reaction conditions optimized?
Answer:
The compound is synthesized via multi-step protocols involving nucleophilic substitutions, protecting group strategies, and stereochemical control. For example, a critical intermediate is synthesized by coupling a purine derivative with a benzyloxy-protected cyclopentanol scaffold under anhydrous conditions (e.g., THF/NaH at 0°C) to ensure regioselectivity . Optimization includes:
- Temperature control : Low temperatures (0–5°C) prevent side reactions during benzyloxy group introductions .
- Catalyst screening : Use of NaH or Pd-based catalysts for efficient coupling .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .
Basic Question: Which analytical techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
Answer:
Critical techniques include:
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H] with <2 ppm error) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Question: How do competing reaction pathways during synthesis impact stereochemical outcomes, and what strategies mitigate undesired epimerization?
Answer:
The compound’s stereochemistry (2R,3S,5S) is sensitive to reaction conditions. Key risks include:
- Epimerization at C3 : Basic conditions during benzyloxy deprotection may invert stereochemistry. Mitigation involves using mild acids (e.g., HCl in dioxane) or low-temperature deprotection .
- Purine coupling regioselectivity : Competing N7 vs. N9 purine alkylation is minimized by pre-activating the purine with a leaving group (e.g., mesylate) .
- Chiral HPLC : Post-synthesis analysis with chiral columns (e.g., Chiralpak AD-H) confirms stereochemical integrity .
Advanced Question: What role do the benzyl and 4-methoxyphenyl diphenylmethyl (DMT) protecting groups play, and how are they selectively removed?
Answer:
- Benzyl groups : Protect hydroxyl and amine functionalities during synthesis. Removal requires hydrogenolysis (H, Pd/C) or Lewis acids (BF·EtO) .
- DMT group : Shields the purine’s exocyclic amine. Selective cleavage is achieved using dichloroacetic acid (DCA) in CHCl, preserving benzyl groups .
- Kinetic monitoring : TLC or inline IR spectroscopy tracks deprotection progress to avoid overexposure .
Advanced Question: How can researchers resolve contradictory analytical data (e.g., NMR vs. HRMS) for this compound?
Answer:
Contradictions arise from:
- Residual solvents : Ethyl acetate or THF in NMR samples may obscure signals. Lyophilization or extended drying under vacuum ensures solvent-free analysis .
- Tautomerism in purine : pH-dependent keto-enol shifts in DMSO-d vs. CDCl. Use consistent solvents and report solvent-specific spectra .
- Ion suppression in HRMS : Co-eluting impurities suppress ionization. Prep-HPLC purification (≥99% purity) before HRMS analysis mitigates this .
Advanced Question: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Thermal stability : Store solid samples at 40°C/75% RH for 4 weeks. PXRD detects crystallinity changes .
- Light sensitivity : Expose to UV (365 nm) and quantify photodegradants using diode-array detection .
Advanced Question: What purification challenges arise due to the compound’s hydrophobicity, and how are they addressed?
Answer:
- Solubility issues : Low solubility in polar solvents necessitates use of DCM/MeOH mixtures for column chromatography .
- Solid-phase extraction (SPE) : Hydrophobic interaction cartridges (e.g., C18) pre-concentrate the compound from reaction mixtures .
- Counterion exchange : Convert to a mesylate or tosylate salt to improve crystallinity for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
